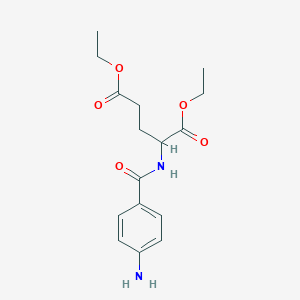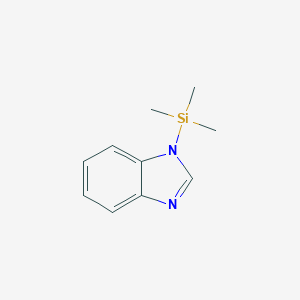
1-(trimethylsilyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community.
Mechanism Of Action
The mechanism of action of 1-(trimethylsilyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species. This reaction results in the formation of various compounds such as benzimidazoles, imidazoles, and pyrazoles.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(trimethylsilyl)-1H-benzimidazole are not fully understood. However, studies have shown that this compound exhibits anti-cancer and anti-inflammatory properties. It is believed that the anti-cancer activity of 1-(trimethylsilyl)-1H-benzimidazole is due to its ability to inhibit cell proliferation and induce apoptosis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple procedures and is readily available. Another advantage of using this compound is its versatility. It can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its toxicity. This compound is toxic and should be handled with care.
Future Directions
There are several future directions for research on 1-(trimethylsilyl)-1H-benzimidazole. One future direction is to investigate its anti-cancer properties further. Studies have shown that this compound exhibits anti-cancer activity, and further research could lead to the development of new anti-cancer agents. Another future direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory agents. Additionally, research could be conducted to investigate the potential of 1-(trimethylsilyl)-1H-benzimidazole as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community. Further research on this compound could lead to the development of new anti-cancer agents, anti-inflammatory agents, and materials with unique properties.
Synthesis Methods
The synthesis of 1-(trimethylsilyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of 1-(trimethylsilyl)-1H-benzimidazole. The yield of this reaction can be improved by using an excess amount of trimethylsilyl chloride and a strong base.
Scientific Research Applications
1-(trimethylsilyl)-1H-benzimidazole is widely used in scientific research. This compound is used as a reagent in organic synthesis. It is used to synthesize various compounds such as benzimidazoles, imidazoles, and pyrazoles. 1-(trimethylsilyl)-1H-benzimidazole is also used in medicinal chemistry. It is used as a starting material to synthesize various drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, 1-(trimethylsilyl)-1H-benzimidazole is used in material science. It is used as a precursor to synthesize various materials such as polymers, liquid crystals, and dendrimers.
properties
CAS RN |
13435-08-0 |
|---|---|
Product Name |
1-(trimethylsilyl)-1H-benzimidazole |
Molecular Formula |
C10H14N2Si |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
benzimidazol-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
InChI Key |
XKDVXMHPDJSQCC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
synonyms |
1H-Benzimidazole,1-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



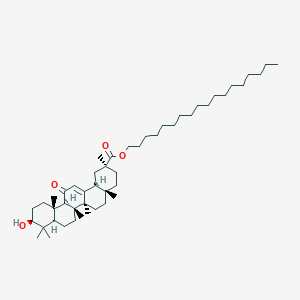

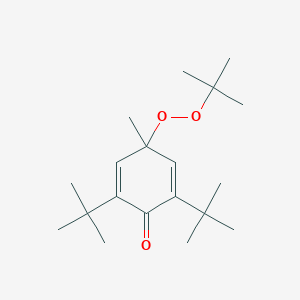

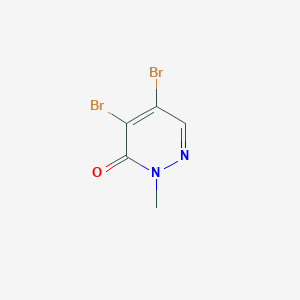

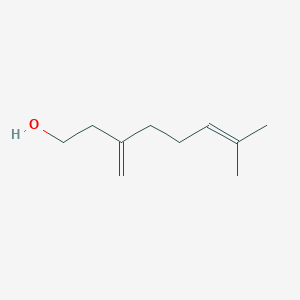


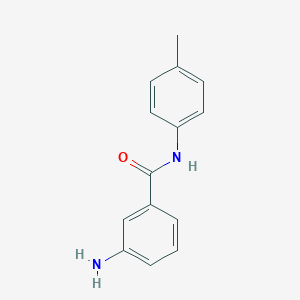
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
